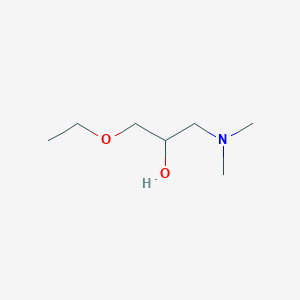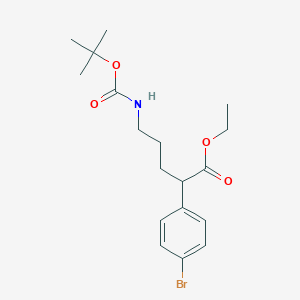
Ethyl 2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with a suitable halogenating agent to introduce the bromine atom.
Coupling with Pentanoic Acid Derivative: The bromophenyl intermediate is then coupled with a pentanoic acid derivative under conditions that favor ester formation.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Applications De Recherche Scientifique
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl-protected amine can be deprotected to reveal an active amine group that interacts with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl2-(4-chlorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-fluorophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
- Ethyl2-(4-methylphenyl)-5-((tert-butoxycarbonyl)amino)pentanoate
Uniqueness
Ethyl2-(4-bromophenyl)-5-((tert-butoxycarbonyl)amino)pentanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can influence the compound’s reactivity and its interactions in biological systems.
Propriétés
Formule moléculaire |
C18H26BrNO4 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
ethyl 2-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H26BrNO4/c1-5-23-16(21)15(13-8-10-14(19)11-9-13)7-6-12-20-17(22)24-18(2,3)4/h8-11,15H,5-7,12H2,1-4H3,(H,20,22) |
Clé InChI |
RBYCRSFQTRAFHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



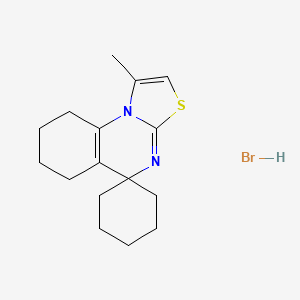


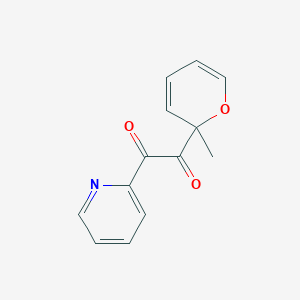
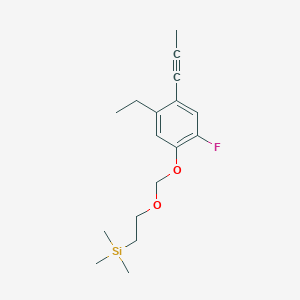



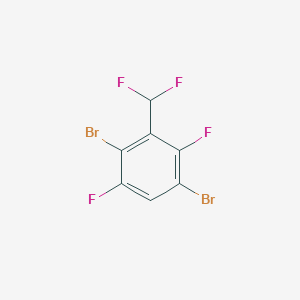
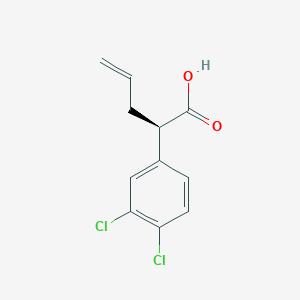
![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
